molecular formula C19H20BrN3O2S B4348077 N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

Cat. No.: B4348077
M. Wt: 434.4 g/mol
InChI Key: RXNHZQVRLXGPEK-UHFFFAOYSA-N
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Description

N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a benzyl group, a bromine atom, a pyrazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the bromine atom and the benzenesulfonamide group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural features.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of N1-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can participate in binding interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzenesulfonamide group can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring and bromine atom.

    Benzamide, 4-bromo-N-ethyl-N-methyl-: Another compound with a bromine atom and a benzamide group.

Uniqueness

N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its combination of structural features, including the benzyl group, pyrazole ring, and benzenesulfonamide moiety

Properties

IUPAC Name

N-benzyl-4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2S/c1-2-22-13-17(12-21-22)15-23(14-16-6-4-3-5-7-16)26(24,25)19-10-8-18(20)9-11-19/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNHZQVRLXGPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
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N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
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N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
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N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
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N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 6
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N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

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